Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate
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Overview
Description
Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate: is an organic compound with the molecular formula C₁₂H₁₇NO₆S. It is known for its unique chemical structure, which includes a sulfamoyl group and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- Methyl 2-(4-methoxy-2-sulfamoylphenyl)acetate
- Methyl 2-(4,5-dimethoxyphenyl)acetate
- Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Comparison: Methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. The sulfamoyl group enhances its potential as an enzyme inhibitor, while the methoxy groups contribute to its stability and solubility .
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-sulfamoylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-16-8-4-7(5-11(13)18-3)10(19(12,14)15)6-9(8)17-2/h4,6H,5H2,1-3H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCPSDZBJSPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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